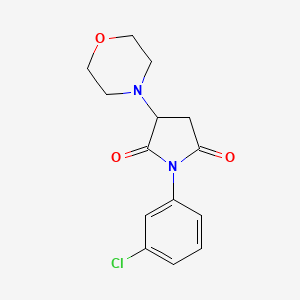

1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

Molekularformel |

C14H15ClN2O3 |

|---|---|

Molekulargewicht |

294.73 g/mol |

IUPAC-Name |

1-(3-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C14H15ClN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |

InChI-Schlüssel |

MTSSENIRHIPGNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von GI-559377 umfasst mehrere Schritte, die in der Regel mit der Herstellung des Tetrahydrofuranyl-Zwischenprodukts beginnen. Der Syntheseweg umfasst:

Schritt 1: Herstellung des Tetrahydrofuranyl-Zwischenprodukts durch eine Reaktion, an der Tetrahydrofuran und ein geeignetes halogeniertes Reagenz beteiligt sind.

Schritt 2: Einführung der Trifluormethylgruppe unter Verwendung eines Trifluormethylierungsmittels unter kontrollierten Bedingungen.

Schritt 3: Abschließende Kupplung des Zwischenprodukts mit Propionsäure, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Synthese eingesetzt werden .

Analyse Chemischer Reaktionen

GI-559377 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen können die Trifluormethylgruppe in eine Methylgruppe oder andere Derivate umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Trifluormethylgruppe durch andere Nucleophile ersetzt wird.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C20H20ClN3O3

- Molecular Weight : 385.8 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

- Chemical Structure : The compound features a pyrrolidine core with chlorophenyl and morpholine substituents, contributing to its biological activity.

Anticancer Activity

Research indicates that 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway associated with cancer progression. Inhibition of IDO1 can enhance T-cell proliferation and reduce immunosuppressive effects in tumors, making this compound a candidate for cancer immunotherapy .

Case Study : A study demonstrated that derivatives of pyrrolidine-2,5-dione significantly improved immune response in murine models of cancer, suggesting that compounds like this compound could be developed into effective anticancer agents .

Neuropharmacological Effects

The compound has shown promise in modulating neuroactive pathways due to its structural similarity to neurotransmitter precursors. Its influence on the kynurenine pathway suggests potential applications in treating neurodegenerative diseases and mood disorders by restoring balance in neurotransmitter levels .

Research Findings : Studies have indicated that manipulating tryptophan metabolism via IDO1 inhibition may alleviate symptoms associated with depression and anxiety disorders .

Table 1: Biological Activities of this compound

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity for specific targets.

Synthesis Example :

A synthetic route involves the reaction of morpholine derivatives with chlorinated phenyl compounds followed by cyclization to form the pyrrolidine core. This method allows for modifications that can optimize pharmacological properties.

Wirkmechanismus

The mechanism of action of GI-559377 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives

- Substituents : 3-Methylthiophen-2-yl group at position 3, with variable linkers (e.g., methylene chains or acetamide) to cyclic amines like phenylpiperazine.

- Activity : These derivatives exhibit anticonvulsant effects in maximal electroshock (MES) and 6 Hz seizure models. For example, compound 4 (with a propyl linker) showed ED₅₀ values of 62.14 mg/kg (MES) and 74.32 mg/kg (6 Hz) .

- However, the lack of a flexible linker (e.g., methylene chain) might limit its ability to bridge hydrophobic and hydrophilic binding sites.

1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones

- Substituents : Indole and azaindole groups linked via alkyl chains.

- Activity : Designed as multi-target ligands for 5-HT1A receptors and serotonin transporters (SERT), these compounds highlight the role of aromatic substituents in receptor binding .

- Comparison : The 3-chlorophenyl group in the target compound may offer stronger σ-π interactions than indole, but its smaller size could reduce selectivity for multi-target applications.

Functional Analogues with Related Cores

3-Chloro-N-phenyl-phthalimide

- Core : Phthalimide (benzene fused to pyrrolidine-2,5-dione).

- Substituents : Chlorine at position 3 and phenyl at the nitrogen.

- Application: Used as a monomer for polyimide synthesis due to its high thermal stability and reactivity .

- Comparison : The phthalimide core’s extended aromaticity provides greater rigidity than pyrrolidine-2,5-dione, favoring polymer applications. The target compound’s morpholinyl group introduces heteroatoms that could disrupt crystallinity but improve solubility.

Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

- Substituents : Dichloro and 4-fluorophenyl groups.

- Application : A fungicide with broad-spectrum activity.

- Comparison : The fluorine atom in fluoroimide enhances electronegativity and metabolic stability compared to the target compound’s 3-chlorophenyl group. However, the morpholinyl moiety in the target compound may reduce environmental persistence .

Key Data Table

Research Findings and Implications

- Bioactivity : Pyrrolidine-2,5-dione derivatives with electron-withdrawing groups (e.g., chloro, fluoro) and polar substituents (e.g., morpholinyl) often exhibit CNS activity due to blood-brain barrier permeability .

- Synthetic Flexibility : The target compound’s structure allows for modular modifications, such as varying the aryl group or replacing morpholine with other amines (e.g., piperazine) to tune activity .

- Limitations : Lack of in vivo data for the target compound necessitates further studies to validate its pharmacokinetic and safety profiles.

Biologische Aktivität

1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to explore the biological activity of this compound, particularly focusing on its anticonvulsant, antinociceptive, antibacterial, and antifungal properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H13ClN2O3

- Molecular Weight : 288.72 g/mol

- CAS Number : 720237

The presence of the chlorophenyl and morpholine groups suggests possible interactions with biological targets, which are crucial for its pharmacological effects.

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. The compound is structurally related to other known anticonvulsants, suggesting it may share similar mechanisms of action.

This compound has been shown to inhibit voltage-sensitive sodium channels and L-type calcium channels. These channels are critical in the propagation of neuronal excitability, making them prime targets for anticonvulsant drugs.

Case Study: Animal Models

In a study evaluating the anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds similar to this compound demonstrated moderate efficacy in reducing seizure activity .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive properties. In animal models, it exhibited significant pain relief in hot plate tests and writhing tests.

The antinociceptive effects are believed to be mediated through the TRPV1 receptor, which plays a crucial role in pain perception. Compounds that interact with this receptor can modulate pain signaling pathways effectively .

Antibacterial and Antifungal Activity

Recent studies have explored the antibacterial and antifungal potential of pyrrolidine derivatives. The compound has shown promising results against various bacterial strains.

Antibacterial Activity

In vitro tests demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also displayed antifungal properties against common fungal pathogens such as Candida albicans. The effectiveness was assessed through zone of inhibition measurements, indicating its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrrolidine derivatives. Modifications in the chemical structure can significantly influence their pharmacological profiles.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased antibacterial potency |

| Alteration of morpholine ring | Enhanced analgesic effects |

| Variations in substituents | Modulation of channel inhibition characteristics |

Q & A

Basic: What synthetic methodologies are employed to synthesize 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, and how is its structure confirmed?

Answer:

The compound is synthesized via a Mannich reaction , where 3-(3-chlorophenyl)pyrrolidine-2,5-dione is reacted with formaldehyde and morpholine under controlled conditions. Post-synthesis, structural confirmation is achieved through:

- IR spectroscopy : Peaks at ~1730 cm⁻¹ confirm the carbonyl groups of the pyrrolidine-2,5-dione core .

- NMR spectroscopy : ¹H NMR signals at δ 2.78 ppm (4H, pyrrolidine ring) and aromatic protons (δ 7.3–6.90 ppm) validate substituent positions. ¹³C NMR peaks at δ 174 ppm confirm carbonyl carbons .

- Elemental analysis : Matches calculated values (e.g., C: 56.90%, H: 4.15%, N: 6.50%) to ensure purity .

Advanced: How does the morpholinyl group influence the compound’s pharmacological activity in anticonvulsant models?

Answer:

The morpholinyl moiety enhances blood-brain barrier permeability and modulates receptor interactions. In Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, the compound demonstrated efficacy in suppressing tonic-clonic and absence seizures. Its low CYP3A4 inhibition (in vitro) reduces risks of drug-drug interactions, making it a promising candidate for refractory epilepsy . Comparative studies show that replacing morpholine with other amines (e.g., piperidine) reduces activity, highlighting the critical role of the morpholinyl group in binding affinity .

Basic: What analytical techniques are used to assess the compound’s purity and stability under experimental conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature reactions .

- Mass Spectrometry (ESI-HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1) and absence of degradation products .

Advanced: How can structural modifications at the 3-chlorophenyl position optimize activity against GABA-transaminase?

Answer:

Substituting the 3-chlorophenyl group with electron-withdrawing groups (e.g., nitro or bromo) increases GABA-transaminase inhibition (e.g., IC₅₀ = 5.2 mM for 4-bromo derivatives). Conversely, bulky substituents reduce activity due to steric hindrance. Docking studies suggest the chloro group interacts with hydrophobic pockets in the enzyme’s active site, while morpholine stabilizes via hydrogen bonding .

Advanced: How do discrepancies in reported IC₅₀ values across studies arise, and how can they be resolved?

Answer:

Variations in IC₅₀ values stem from:

- Assay conditions : Differences in pH, temperature, or enzyme sources (e.g., rat vs. human GABA-transaminase) .

- Compound purity : Impurities >5% skew results; rigorous HPLC validation is essential .

- Statistical methods : Use of non-linear regression (e.g., GraphPad Prism) with ≥3 replicates minimizes variability. Standardized protocols (e.g., ICH guidelines) improve cross-study comparability .

Advanced: What computational strategies predict the compound’s binding affinity for serotonin receptors (5-HT₁A)?

Answer:

- Molecular docking (AutoDock Vina) : Identifies key interactions between the morpholinyl group and Ser159/Thr160 residues in the 5-HT₁A receptor .

- QSAR models : Electron-withdrawing substituents on the chlorophenyl ring correlate with higher binding affinity (R² = 0.89 in CoMFA studies) .

- MD simulations : Reveal stable binding over 100 ns, with RMSD <2 Å, confirming target engagement .

Basic: What in vitro models are used to evaluate the compound’s neurotoxicity and metabolic stability?

Answer:

- HepG2 cells : Assess hepatotoxicity via MTT assay (IC₅₀ >50 µM indicates low toxicity) .

- Microsomal stability assays : Incubation with rat liver microsomes measures metabolic half-life (t₁/₂ >60 min suggests favorable pharmacokinetics) .

- Caco-2 permeability : Apparent permeability (Papp) >1 ×10⁻⁶ cm/s predicts good oral bioavailability .

Advanced: How does the compound’s activity compare to vigabatrin in seizure models, and what mechanistic insights explain this?

Answer:

In MES models , the compound shows ED₅₀ = 12 mg/kg vs. vigabatrin’s ED₅₀ = 30 mg/kg, indicating superior potency. Mechanistically, it inhibits glutamate release (patch-clamp electrophysiology) and enhances GABAergic transmission, whereas vigabatrin primarily inhibits GABA transaminase. Dual modulation of excitatory/inhibitory pathways underpins its broader efficacy spectrum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.